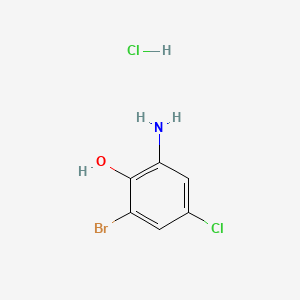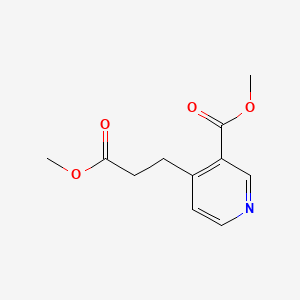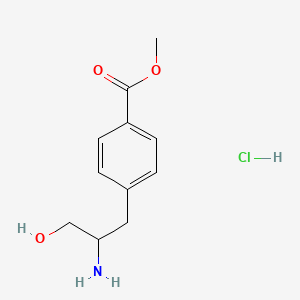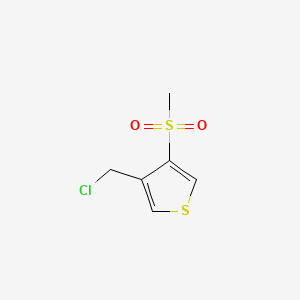
3-(chloromethyl)-4-methanesulfonylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-4-methanesulfonylthiophene (CMST) is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and is a useful tool in laboratory experiments due to its advantageous properties.
Applications De Recherche Scientifique
3-(chloromethyl)-4-methanesulfonylthiophene has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been studied as a potential tool for drug delivery, for the synthesis of novel materials, and for the production of bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene is not yet fully understood. However, it is believed that the compound acts as an electron-acceptor, and can form a stable covalent bond with a variety of molecules, such as proteins and other organic compounds. This allows the compound to interact with a wide range of biological systems and to modulate their activity.
Biochemical and Physiological Effects
3-(chloromethyl)-4-methanesulfonylthiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the production of reactive oxygen species, and to reduce inflammation. It has also been shown to modulate the activity of enzymes and to interact with a variety of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(chloromethyl)-4-methanesulfonylthiophene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that 3-(chloromethyl)-4-methanesulfonylthiophene is a toxic compound and should be handled with care. Additionally, the compound can be unstable under certain conditions, and can react with other compounds in a laboratory environment.
Orientations Futures
Given its wide range of potential applications, there are many potential future directions for 3-(chloromethyl)-4-methanesulfonylthiophene research. These include further studies into its mechanism of action, its potential for drug delivery, and its ability to interact with a variety of biological systems. Additionally, further studies into its potential for the synthesis of novel materials and its ability to produce bioactive compounds would be beneficial. Finally, further studies into its potential for use in industrial applications, such as the production of chemicals and fuels, would be beneficial.
Méthodes De Synthèse
The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically begins with the reaction of 4-methanesulfonylthiophene and thionyl chloride in the presence of a base such as pyridine. This reaction yields 3-(chloromethyl)-4-methanesulfonylthiophene and HCl. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and acetonitrile. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
Propriétés
IUPAC Name |
3-(chloromethyl)-4-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUJUKPFRAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

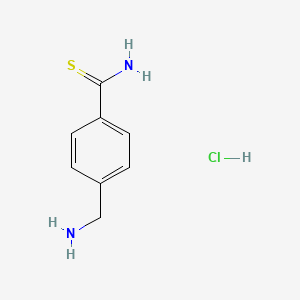
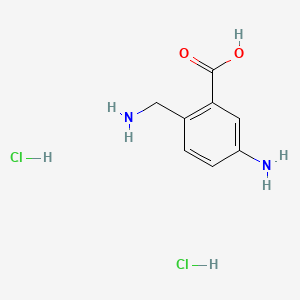

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
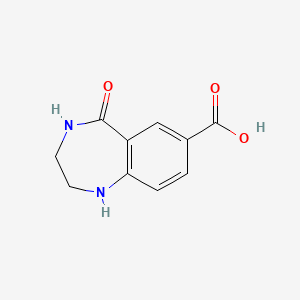
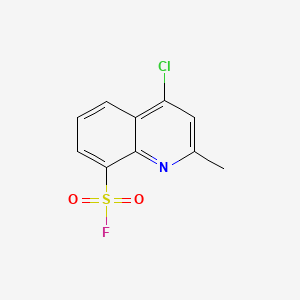
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
